Methyl 8-chloroquinoxaline-6-carboxylate
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Overview
Description
Methyl 8-chloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloroquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is usually carried out in refluxing ethanol or acetic acid .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and the use of recyclable catalysts like titanium silicate (TS-1) are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-chloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-6-carboxylic acid, while reduction can produce 8-chloroquinoxaline-6-carboxylic acid .
Scientific Research Applications
Methyl 8-chloroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 8-chloroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Methyl quinoxaline-6-carboxylate: Similar structure but lacks the chlorine atom.
8-Chloroquinoxaline: Similar structure but lacks the carboxylate group.
Quinoxaline-6-carboxylic acid: Similar structure but lacks the methyl ester group.
Uniqueness
Methyl 8-chloroquinoxaline-6-carboxylate is unique due to the presence of both the chlorine atom and the methyl ester group, which can influence its reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications .
Biological Activity
Methyl 8-chloroquinoxaline-6-carboxylate (MQC) is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds that has garnered considerable attention for its diverse biological activities. This article explores the biological activity of MQC, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including MQC, exhibit a range of biological activities such as anticancer, antimicrobial, and antiviral effects. The structural features of these compounds significantly influence their biological efficacy. Notably, the presence of electron-withdrawing groups and specific substituents can enhance their activity against various pathogens and cancer cell lines .
Anticancer Activity
Recent studies have highlighted the anticancer potential of MQC and its derivatives. For instance, derivatives containing chloro-substitutions have shown promising results in inhibiting the proliferation of cancer cells. In one study, a compound closely related to MQC demonstrated an IC50 value of 9 μM against the MCF-7 breast cancer cell line, indicating moderate activity compared to doxorubicin .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | MCF-7 | 9 | |
Compound with thiourea | HCT116 | 4.4 | |
Doxorubicin | MCF-7 | 3.23 |
The structure-activity relationship analysis indicates that the NH-CO linker at specific positions enhances anticancer activity, while aliphatic linkers tend to reduce it .
Antimicrobial Activity
MQC has also been evaluated for its antimicrobial properties. In laboratory settings, it was found to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related quinoxaline derivative showed a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics in some cases .
Table 2: Antibacterial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | MIC (mg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 0.0625 | |
Ciprofloxacin | Staphylococcus aureus | 0.125 |
Antiviral Activity
The antiviral potential of MQC is another area of interest, particularly in light of recent global health challenges. Research indicates that quinoxaline derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes . Studies on related compounds have shown effective inhibition rates against respiratory viruses, suggesting that MQC may also possess similar properties.
Case Studies and Research Findings
- Anticancer Efficacy : A study involving a series of quinoxaline derivatives demonstrated that those with specific substitutions exhibited selective cytotoxicity against solid tumors under hypoxic conditions. These findings suggest that MQC could be further explored for its potential use in targeted cancer therapies .
- Antimicrobial Resistance : In another study focusing on antibiotic-resistant strains, quinoxaline derivatives were found to maintain efficacy against difficult-to-treat pathogens, highlighting their potential role in combating antimicrobial resistance .
- Mechanistic Insights : Research has shown that the mechanism by which quinoxalines exert their biological effects often involves modulation of key cellular pathways associated with apoptosis and cell cycle regulation .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
methyl 8-chloroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 |
InChI Key |
ZZFRCVUHEMKBFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C(=C1)Cl |
Origin of Product |
United States |
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